molecular formula C13H24N2O2 B1404557 cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine CAS No. 1251013-07-6

cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine

Cat. No. B1404557
M. Wt: 240.34 g/mol
InChI Key: SXVYKJHEKCFXFM-PHIMTYICSA-N
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Description

Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine is a chemical compound with the molecular formula C13H24N2O2 . It is also known as cis-Boc-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylic acid. It is a bicyclic compound with a pyrrolidine ring and an azepane ring.


Molecular Structure Analysis

The molecular structure of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine consists of 13 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . It is a bicyclic compound with a pyrrolidine ring and an azepane ring.

Scientific Research Applications

1. Stereoselectivity in Synthesis

Research demonstrates the effectiveness of the triflate‐mediated intramolecular Schmidt reaction in producing compounds like octahydro‐1H‐pyrrolo[1,2‐a]azepine, which is structurally related to cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine. This process is notable for its stereoselectivity and stereospecificity, crucial for synthesizing alkaloids found in ant venom (Gnägi et al., 2020).

2. Alkylation Processes

Alkylation of certain nitrogen-containing compounds, including those structurally akin to cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine, has been explored. This research contributes to the synthesis of various nitrogen-rich heterocyclic systems, which are significant in chemical research (Renault et al., 2023).

3. Heterocyclic Compound Synthesis

The synthesis of functionalized nonaromatic heterocyclic compounds, including octahydro-1H-pyrrolo[3,4-a]indolizine and octahydropyrrolo[3′,4′:3,4]pyrrolo[1,2-a]azepine, has been achieved through 1,3-dipolar cycloaddition processes. This research provides insights into relationships between chemical structures and activities, relevant for compounds like cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine (Belskaya et al., 2015).

4. Antimicrobial Activity

Synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, structurally related to cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine, showed significant antibacterial and antifungal activity. This research highlights the potential application of such compounds in developing new antimicrobial agents (Demchenko et al., 2021).

Safety And Hazards

When handling cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

The future directions of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine are not specified in the search results. As it is available for purchase for research and development purposes , it may be subject to further study in various scientific fields.

properties

IUPAC Name

tert-butyl (3aS,8aR)-3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVYKJHEKCFXFM-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCNCC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine

CAS RN

1251013-07-6
Record name rac-tert-butyl (3aR,8aS)-decahydropyrrolo[3,4-d]azepine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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